molecular formula C31H24N4O4 B2429663 (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-97-1

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2429663
CAS No.: 478342-97-1
M. Wt: 516.557
InChI Key: RFEAWCZWSKXPBD-LLZINOMRSA-N
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Description

The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic molecule that features a benzimidazole moiety, a chromene core, and a carboxamide group

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4/c1-37-26-12-6-5-11-25(26)35-31-22(18-20-8-7-13-27(38-2)28(20)39-31)30(36)32-21-16-14-19(15-17-21)29-33-23-9-3-4-10-24(23)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEAWCZWSKXPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the chromene core: This involves the cyclization of a suitable phenol derivative with an aldehyde in the presence of a catalyst.

    Coupling reactions: The benzimidazole and chromene intermediates are then coupled using a carboxamide linkage, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis. For instance, studies have demonstrated its ability to induce apoptosis in human cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. It appears to inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By reducing prostaglandin synthesis, it may alleviate symptoms associated with inflammatory diseases .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines including breast and colon cancer cells. The results indicated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of this compound using an animal model of arthritis. The findings suggested that administration of the compound led to decreased levels of inflammatory cytokines and reduced joint swelling, indicating its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate with DNA, disrupting its function, while the chromene core can interact with proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide: is unique due to its combination of a benzimidazole moiety, a chromene core, and a carboxamide group, which confer specific chemical and biological properties not found in simpler compounds.

Biological Activity

The compound (2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C32H26N4O5
  • Molecular Weight : 546.6 g/mol
  • Purity : Typically around 95%.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. A study evaluated various chromone carboxamide derivatives for their cytotoxic effects against several cancer cell lines including MCF-7 (breast), OVCAR (ovarian), and HCT-116 (colon). Among these compounds, several showed promising activity with IC50 values ranging from 0.9 to 10 μM .

Table 1: Cytotoxic Activity of Chromone Derivatives

CompoundCell LineIC50 (μM)
Compound AMCF-75.0
Compound BOVCAR3.0
Compound CHCT-1168.5

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The inhibition was assessed using a spectrophotometric method, showing that certain derivatives could effectively reduce enzyme activity .

Table 2: Inhibition of 5-Lipoxygenase by Chromone Derivatives

Compound% Inhibition at 100 μM
Compound A75%
Compound B60%
Compound C80%

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound likely binds to active sites on enzymes such as 5-lipoxygenase, modulating their activity.
  • Cell Cycle Arrest : Some studies suggest that chromone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : The compound may influence ROS levels within cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the potential of chromone derivatives in drug development:

  • Study on Cytotoxicity : A comprehensive evaluation of chromone derivatives revealed structure-activity relationships that correlate specific substitutions on the chromone nucleus with enhanced cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Research demonstrated that hydrophilic variants of chromone carboxamides exhibited greater inhibition of 5-lipoxygenase compared to their lipophilic counterparts, indicating the importance of solubility in therapeutic efficacy .
  • Pharmacological Profiles : The unique combination of benzodiazole and methoxy groups in the structure enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies.

Q & A

Q. How to mitigate aggregation issues in solubility-limited assays?

  • Methodological Answer :
  • Surfactants : Add 0.01% Tween-80 to assay buffers.
  • Co-solvents : Use PEG-400 or β-cyclodextrin to enhance dissolution without denaturing proteins .

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